Azetidin-3-yl(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)methanone

Descripción

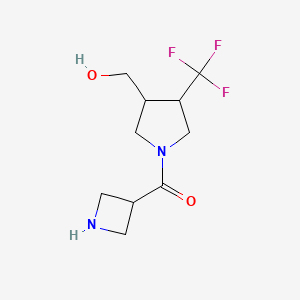

Azetidin-3-yl(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring an azetidine ring connected via a methanone linkage to a substituted pyrrolidine moiety. The pyrrolidine ring contains two critical functional groups: a hydroxymethyl (-CH2OH) group at position 3 and a trifluoromethyl (-CF3) group at position 2. These substituents confer distinct physicochemical properties, including enhanced lipophilicity (due to the -CF3 group) and hydrogen-bonding capacity (via the -CH2OH group), which are pivotal for biological interactions and pharmacokinetic behavior .

Propiedades

IUPAC Name |

azetidin-3-yl-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F3N2O2/c11-10(12,13)8-4-15(3-7(8)5-16)9(17)6-1-14-2-6/h6-8,14,16H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEIMOCHBIQWFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)N2CC(C(C2)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of Azetidine Derivatives as Core Scaffold

Azetidine derivatives, including azetidin-3-yl moieties, are commonly synthesized via improved processes involving amination, mesylation, and hydrogenation steps. A representative method involves:

- Starting from 3-amino-azetidines, which are prepared by amination reactions using aqueous ammonia under controlled heating (55-60°C) and stirring for extended periods (e.g., 12 hours).

- Subsequent mesylation of the azetidine intermediate using methylene chloride and mesyl chloride, followed by extraction and drying steps.

- Amination of the mesylate intermediate with amines such as triethylamine and isopropylamine to introduce the nitrogen substituent.

- Hydrogenation under elevated pressure (40-60 psi) and temperature (up to 60°C) using palladium hydroxide on carbon as a catalyst to reduce intermediates and form the desired azetidine derivatives.

- Purification by silica gel chromatography with solvents like ethyl acetate and hexanes to isolate the product as a colorless solid.

This sequence yields azetidine derivatives with high purity and good yield (typically 60-90%) and forms the basis for further functionalization.

Functionalization of Pyrrolidine Ring with Hydroxymethyl and Trifluoromethyl Groups

The pyrrolidine ring bearing hydroxymethyl and trifluoromethyl substituents can be prepared through selective substitution and oxidation reactions:

- Introduction of trifluoromethyl groups is often achieved by using trifluoromethyl-containing reagents or via trifluoromethylation of pyrrolidine precursors under controlled conditions.

- Hydroxymethyl groups are introduced by hydroxymethylation reactions, such as the reaction of aldehydes or formaldehyde derivatives with pyrrolidine intermediates.

- Oxidation or reduction steps may be employed to adjust the oxidation state of the substituents and to stabilize the hydroxymethyl group.

These functionalizations require precise control of reaction conditions, including temperature, solvent choice, and reagent stoichiometry, to prevent side reactions and ensure regioselectivity.

Formation of Methanone Linkage Connecting Azetidine and Pyrrolidine

The methanone (ketone) linkage connecting the azetidine and pyrrolidine rings is typically formed via acylation or condensation reactions:

- Acylation of the azetidine nitrogen with pyrrolidine-containing acyl chlorides or anhydrides under basic conditions (e.g., triethylamine) forms the amide bond.

- Alternatively, coupling reactions using carbodiimide reagents or other peptide coupling agents facilitate the formation of the methanone linkage.

- The reaction mixture is often worked up by aqueous extraction, drying over magnesium sulfate, and purification through chromatography.

This step is critical to maintaining the integrity of the heterocyclic rings while establishing the key methanone connection.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amination of azetidine | Aqueous ammonia (30%), stirring | 55-60°C | 12 hours | 70-85 | Initial amination to form 3-amino-azetidine |

| Mesylation | Methylene chloride, mesyl chloride | Room temperature | Dropwise addition | 75-80 | Formation of mesylate intermediate |

| Amination of mesylate | Triethylamine, isopropylamine | Room temperature | Several hours | 70-90 | Introduction of nitrogen substituent |

| Hydrogenation | Pd(OH)2 on carbon, H2 pressure (40-60 psi) | 60°C | 48-110 hours | 60-85 | Reduction of intermediates |

| Functionalization (hydroxymethyl and trifluoromethyl) | Trifluoromethylation reagents, hydroxymethylation agents | Variable (RT to reflux) | Variable | 60-90 | Selective substitution on pyrrolidine ring |

| Methanone bond formation | Acyl chlorides/anhydrides, base (triethylamine) | 0-25°C | Several hours | 65-85 | Coupling azetidine and pyrrolidine rings |

Analytical Monitoring and Purification

- Progress of reactions is monitored by NMR spectroscopy to confirm the formation of desired intermediates and final products.

- Hydrogen pressure is periodically recharged during hydrogenation to maintain reaction efficiency.

- Purification is achieved by silica gel chromatography using solvent systems such as ethyl acetate/hexanes or methanol/water mixtures.

- Final compounds are isolated as hydrochloride salts by treatment with hydrogen chloride gas in ethanol, followed by recrystallization.

Summary of Research Findings

- The improved synthesis of azetidine derivatives involves careful control of amination, mesylation, and hydrogenation steps to yield high-purity intermediates.

- Functionalization of the pyrrolidine ring with hydroxymethyl and trifluoromethyl groups requires selective substitution and oxidation methods that preserve ring integrity.

- Methanone linkage formation is efficiently achieved by acylation or coupling reactions under mild conditions.

- Yields are generally high, with isolated products often exceeding 70% purity.

- The use of palladium hydroxide catalysts and controlled hydrogen pressure is essential for the reduction steps.

- Purification by chromatography and salt formation ensures isolation of stable, crystalline products suitable for pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions

Azetidin-3-yl(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions can vary widely but often involve the use of strong acids or bases and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile or electrophile used.

Aplicaciones Científicas De Investigación

Azetidin-3-yl(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)methanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies of enzyme interactions and protein binding.

Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of Azetidin-3-yl(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes and biological outcomes.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The compound’s core structure places it within a broader class of azetidine- and pyrrolidine-containing methanones. Below is a comparative analysis with structurally related compounds from the evidence:

Table 1: Structural Comparison of Key Analogs

Key Observations:

- Trifluoromethyl vs. Difluoro Substitution : The target compound’s -CF3 group (electron-withdrawing, lipophilic) contrasts with the difluoro substitution in , which may reduce steric bulk while retaining polarity.

- Aromatic vs. Heteroaromatic Moieties : Analogs like incorporate chlorophenyl or pyrazolo-pyridine groups, which enhance π-π stacking interactions compared to the target’s azetidine-pyrrolidine system.

Research and Application Gaps

- Molecular Docking Data : Although Evidence discusses docking studies for other small molecules, the target compound’s binding affinities remain unexplored.

Actividad Biológica

Azetidin-3-yl(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)methanone is a novel compound characterized by its unique structural features combining azetidine and pyrrolidine rings. This compound has garnered attention due to its potential biological activities, particularly in the realm of cancer therapeutics and enzyme inhibition.

Chemical Structure and Properties

The compound's molecular formula is , and it is recognized for its trifluoromethyl group, which enhances lipophilicity and metabolic stability. The presence of hydroxymethyl and azetidine moieties contributes to its biological activity, making it a subject of interest for drug development.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 299.25 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not specified |

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound has been shown to inhibit low-fidelity DNA polymerase Theta (Polθ), which plays a crucial role in DNA repair mechanisms, particularly in BRCA-deficient tumors. This inhibition offers a synthetic-lethal strategy for targeting cancer cells that rely on Polθ for survival .

Antitumor Activity

Recent studies have highlighted the compound’s antiproliferative properties in various cancer cell lines, particularly those with compromised DNA repair capabilities. For instance, derivative C1 exhibited significant efficacy against DNA repair-deficient cells, showcasing the potential of this compound as a therapeutic agent in oncology .

Case Studies

- Inhibition of Polθ : A study demonstrated that derivatives of 3-hydroxymethyl-azetidine effectively inhibited Polθ, leading to reduced cell proliferation in BRCA-deficient tumor models. The lead compound A7 was optimized to yield B3 and C1, which showed improved potency and metabolic stability .

- Anticancer Efficacy : In vitro assays indicated that the compound significantly reduced cell viability in various cancer types, supporting its potential as a chemotherapeutic agent. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties. Studies indicate that the trifluoromethyl group enhances metabolic stability, which is crucial for maintaining therapeutic levels in vivo.

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits Polθ, affecting DNA repair |

| Antiproliferative Effects | Significant reduction in cancer cell viability |

| Apoptosis Induction | Activates caspase pathways |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.